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Compound of Interest |

Compound Name: 2-Formylthiophene-3-carbonitrile
CAS No.: 41057-00-5
Cat. No.: B2690254
- 7

Executive Summary

3-Cyanothiophene-2-carbaldehyde (also known as 2-formylthiophene-3-carbonitrile) is a
critical heterocyclic intermediate in medicinal chemistry. Its unique structural motif—featuring
an electrophilic aldehyde group at the C2 position and an electron-withdrawing nitrile group at
the adjacent C3 position—makes it an ideal scaffold for the synthesis of fused bicyclic systems.
Specifically, it serves as a direct precursor to thieno[2,3-d]pyrimidines and thieno[2,3-
d]pyridazines, classes of compounds with significant pharmacological activities, including
kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial properties. This guide details the
structural properties, synthesis pathways, and reactivity profiles essential for leveraging this
molecule in drug discovery.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]
[7]

Core Structure

The molecule consists of a thiophene ring substituted with a formyl group (-CHO) at position 2
and a cyano group (-CN) at position 3. This ortho-disposition is the key driver of its reactivity,
facilitating cyclocondensation reactions with binucleophiles.
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Property Value /| Description

Systematic Name 3-Cyanothiophene-2-carbaldehyde

] 2-Formylthiophene-3-carbonitrile; 3-Cyano-2-
Alternative Names )
thiophenecarboxaldehyde

Molecular Formula CeH3NOS
Molecular Weight 137.16 g/mol
Key Functional Groups Aldehyde (C2), Nitrile (C3)

) Electron-deficient thiophene ring due to -1/-M
Electronic Character ]
effects of both substituents.

Spectroscopic Profile (Predicted)

e 1H NMR (CDCIs): Distinct singlet for the aldehyde proton at d ~10.0-10.5 ppm. Thiophene
ring protons (H4, H5) appear as doublets in the aromatic region (& 7.5-8.0 ppm) with typical
thiophene coupling constants (J = 5.0 Hz).

e |IR Spectrum:

o V(C=N): Sharp, weak-to-medium band at ~2220-2240 cm~1.

o V(C=0): Strong band at ~1660-1690 cm~! (conjugated aldehyde).
o MS (EI/ESI): Molecular ion peak [M]* or [M+H]* at m/z 137/138.

Synthetic Pathways[1][6][8]

The synthesis of 3-cyanothiophene-2-carbaldehyde generally proceeds via functionalization of
pre-existing thiophene scaffolds. The most robust method involves the cyanation of 3-
bromothiophene-2-carbaldehyde.

Route A: Cyanation of 3-Bromothiophene-2-
carbaldehyde (Primary Route)
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This method utilizes the Rosenmund-von Braun reaction or a Palladium-catalyzed cyanation to
replace the bromine atom with a nitrile group.

 Starting Material: 3-Bromothiophene-2-carbaldehyde (CAS 930-96-1).[2]
o Reagents: Copper(l) cyanide (CuCN) or Zinc cyanide (Zn(CN)z2).

o Catalyst: Pd(PPhs)s or Pdz(dba)s (for Pd-catalyzed variant).

e Solvent: DMF or NMP (high boiling point polar aprotic solvents).

o Conditions: Reflux (140-160°C) for CuCN; 80-120°C for Pd-catalyzed.

Route B: Formylation of 3-Cyanothiophene

Alternatively, the aldehyde group can be introduced onto the 3-cyanothiophene core.
o Starting Material: 3-Cyanothiophene (CAS 1641-09-4).
e Reagents: LDA (Lithium Diisopropylamide), DMF.

e Mechanism: Lithiation occurs preferentially at the C2 position (alpha to sulfur and ortho to
the directing nitrile group) at -78°C, followed by quenching with DMF.

Synthesis Workflow Diagram

3-Bromothiophene-2-carbaldehyde > CuCN/DMF
(CAS 930-96-1) Reflux (Rosenmund-von Braun) Substitution (Br -> CN)
3-Cyanothiophene-2-carbaldehyde
C2-Formylation (Target)
3-Cyanothiophene ~ 1. LDA, -78°C
(CAS 1641-09-4) = 2. DMF

Click to download full resolution via product page

Figure 1: Two primary synthetic routes for accessing 3-cyanothiophene-2-carbaldehyde.

Reactivity & Applications
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The core value of 3-cyanothiophene-2-carbaldehyde lies in its ability to undergo cyclization
reactions with binucleophiles to form fused heterocyclic systems.

Synthesis of Thieno[2,3-d]pyrimidines

Reaction with amidines (e.g., guanidine, formamidine) or urea derivatives leads to thieno[2,3-
d]pyrimidines. These scaffolds are bioisosteres of quinazolines and are widely explored as
tyrosine kinase inhibitors (e.g., EGFR inhibitors).

e Mechanism: Condensation of the amine with the aldehyde to form an imine, followed by
nucleophilic attack of the second nitrogen on the nitrile carbon.

Synthesis of Thieno[2,3-d]pyridazines

Reaction with hydrazine (or substituted hydrazines) yields thieno[2,3-d]pyridazines.
e Mechanism:

o Hydrazine attacks the aldehyde (C2) to form a hydrazone intermediate.[3]

o The terminal NH:z of the hydrazone attacks the nitrile (C3).

o Cyclization and tautomerization yield the 4-amino-thieno[2,3-d]pyridazine or the dihydro-
derivative depending on conditions.

Reactivity Workflow Diagram

3-Cyanothiophene-2-carbaldehyde

Guanidine / Amidines

Hydrazine Hydrate
(NH2NH2)

Cyclocondensation

Active Methylenes
(Knoevenagel)

Condensation

Thieno[2,3-d]pyridazine
(Antimicrobial/Antiviral)

Thieno[2,3-d]pyrimidine
(Kinase Inhibitors)

Vinyl Nitriles
(Michael Acceptors)
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Figure 2: Divergent synthesis of fused heterocycles from the 3-cyanothiophene-2-carbaldehyde
scaffold.

Experimental Protocols

Protocol 1: Synthesis via Cyanation of 3-
Bromothiophene-2-carbaldehyde

Objective: Convert the bromo-precursor to the cyano-target.

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser. Maintain an inert atmosphere (N2 or Ar).[1]

e Reagents: Add 3-bromothiophene-2-carbaldehyde (1.0 equiv) and CuCN (1.5 equiv) to
anhydrous DMF (0.5 M concentration relative to substrate).

» Reaction: Heat the mixture to reflux (approx. 150°C) for 4—6 hours. Monitor by TLC (eluent:
Hexane/EtOACc) for the disappearance of the starting material.

o Work-up: Cool to room temperature. Pour the mixture into a solution of FeCls (aq) or
ethylenediamine (aq) to decompose the copper complexes. Extract with Ethyl Acetate (3x).

 Purification: Wash the combined organic layers with water and brine. Dry over Na2SOa, filter,
and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in
Hexanes).

Protocol 2: General Cyclization to Thieno[2,3-
d]pyrimidine

Objective: Synthesize a kinase inhibitor scaffold.
e Setup: 50 mL flask.

o Reagents: Dissolve 3-cyanothiophene-2-carbaldehyde (1.0 equiv) and Guanidine
Hydrochloride (1.5 equiv) in Ethanol or DMF. Add a base (e.g., K2COs or NaOEt, 2.0 equiv).
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¢ Reaction: Reflux for 6-12 hours.

« |solation: Cool the mixture. If a precipitate forms, filter and wash with cold ethanol. If not,
evaporate solvent and recrystallize from EtOH/Water.

Safety & Handling

e Hazards: Thiophene derivatives are organosulfur compounds and should be treated as
potential irritants and toxic substances.

e Cyanide Risk:Route A involves CuCN. Strict safety protocols for handling cyanides must be
followed (bleach quenching of waste, H2S detection, no acidic conditions).

o Storage: Store under inert gas at 2—8°C. Aldehydes can oxidize to carboxylic acids over
time; the nitrile group is generally stable but can hydrolyze under strong acidic/basic
conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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